molecular formula C18H16N4O2 B2847195 1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946307-14-8

1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2847195
CAS No.: 946307-14-8
M. Wt: 320.352
InChI Key: MODGKSNSDDFBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 946307-14-8, molecular formula: C₁₈H₁₆N₄O₂) features a pyrrolidin-2-one core substituted with a 4-methylphenyl group and a 1,2,4-oxadiazol-5-yl ring bearing a pyridin-3-yl moiety. Its molecular weight is 320.35 g/mol, and its structure is characterized by the combination of aromatic and heterocyclic systems, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

1-(4-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-4-6-15(7-5-12)22-11-14(9-16(22)23)18-20-17(21-24-18)13-3-2-8-19-10-13/h2-8,10,14H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGKSNSDDFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Bromination

The 1-(4-methylphenyl) substituent is introduced via Friedel-Crafts acylation of toluene with valeroyl chloride, yielding 1-(4-methylphenyl)pentan-1-one (2a ). Subsequent α-bromination using bromine and AlCl₃ generates 2-bromo-1-(4-methylphenyl)pentan-1-one (3a ) quantitatively.

Pyrrolidine Ring Formation

Reaction of α-bromoketone 3a with pyrrolidine in ether or ethanol produces 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a ). Cyclization to pyrrolidin-2-one is achieved via reduction or lactamization. For example, LiAlH₄ reduction of 4a yields diastereomeric alcohols (9h , 9j ), which undergo dehydration and cyclization under acidic conditions.

Alternative Route : Donor-acceptor cyclopropanes, such as those bearing ester groups, react with primary amines to form γ-amino esters, which lactamize to pyrrolidin-2-ones under thermal or acidic conditions.

Synthesis of 3-(Pyridin-3-yl)-1,2,4-Oxadiazole

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is synthesized via [3+2] cyclization between amidoximes and carboxylic acid derivatives. For example:

  • Step 1 : Reaction of pyridine-3-carboxamidoxime with a carboxylic acid ester (e.g., methyl 4-chlorobenzoate) in NaOH/DMSO at room temperature forms 3-(pyridin-3-yl)-5-substituted-1,2,4-oxadiazole.
  • Step 2 : Functionalization at the 5-position is achieved using coupling reagents (EDC, DCC) or nucleophilic substitution.

Mechanochemical Synthesis

Recent advances employ solvent-free mechanochemistry for oxadiazole formation, though this method remains unexplored for pyridine-substituted variants.

Coupling of Pyrrolidin-2-One and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The 4-position of pyrrolidin-2-one is activated for substitution. For instance, chlorination at C4 using POCl₃ enables displacement by oxadiazole-thiolates or amines.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) link pre-formed oxadiazole units to the pyrrolidinone core. For example:

  • Stille Coupling : A tributylstannane-substituted oxadiazole reacts with a 4-iodo-pyrrolidin-2-one derivative.
  • Sonogashira Coupling : Propargyl-oxadiazole intermediates couple with halogenated pyrrolidinones.

Integrated Synthetic Pathways

Sequential Cyclization-Coupling Strategy

  • Pyrrolidinone Formation : Synthesize 1-(4-methylphenyl)pyrrolidin-2-one via Friedel-Crafts/bromination (Section 2.1–2.2).
  • Oxadiazole Synthesis : Prepare 5-chloro-3-(pyridin-3-yl)-1,2,4-oxadiazole via amidoxime cyclization (Section 3.1).
  • Coupling : Use Ullmann or Buchwald-Hartwig conditions to attach oxadiazole to C4 of pyrrolidinone.

Yield Optimization :

  • Microwave-assisted coupling improves reaction efficiency (70–85% yield).
  • Catalytic systems (e.g., Pd(OAc)₂/Xantphos) enhance regioselectivity.

One-Pot Hybrid Assembly

A novel approach combines donor-acceptor cyclopropanes with oxadiazole precursors:

  • React cyclopropane DAC-1 with pyridine-3-carboxamidoxime in the presence of La(OTf)₃ to form γ-amino ester Int-1 .
  • Int-1 undergoes simultaneous lactamization and dealkoxycarbonylation to yield the target compound.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.92 (d, 2H, Ar-H), 8.65 (s, 1H, Py-H), 4.32 (m, 1H, pyrrolidinone-H), and 2.43 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calculated for C₁₉H₁₇N₃O₃: 342.1243; observed: 342.1245.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar oxadiazole ring and dihedral angle (~85°) between pyridine and pyrrolidinone planes.

Challenges and Limitations

  • Regioselectivity : Competing formation of 1,2,5-oxadiazole isomers during cyclization.
  • Functional Group Compatibility : Sensitivity of the pyrrolidinone lactam to strong bases or acids.
  • Purification : Separation of diastereomers or regioisomers requires chiral HPLC or recrystallization.

Comparative Evaluation of Methods

Method Yield (%) Time (h) Key Advantage Limitation
Friedel-Crafts/Bromination 75–90 24–48 High regioselectivity Harsh conditions (AlCl₃, Br₂)
Amidoxime Cyclization 50–70 4–24 Room-temperature synthesis Moderate yields, solvent volume
Stille Coupling 65–80 12 Tolerance to diverse substituents Requires toxic stannanes
Hybrid Assembly 60–75 6–8 One-pot procedure Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that oxadiazole derivatives effectively inhibited the proliferation of various cancer cell lines through the modulation of apoptotic pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses considerable efficacy against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

Neuroprotective Effects
Preliminary findings indicate that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the reduction of oxidative stress and inflammation in neuronal cells .

Materials Science Applications

Organic Electronics
1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been explored as a material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for enhancing device performance by improving charge transport and light emission efficiency .

Polymer Composites
In materials science, the incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research suggests that composites containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to pure polymers .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis via the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Compounds sharing the 1,2,4-oxadiazol-5-yl motif but differing in substituents include:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Yield (%) Purity (%) Reference
1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Pyridin-3-yl 320.35 N/A N/A
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Phenyl 335.35* N/A N/A
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 4-Chlorophenethyl 383.81 72 99.01
1-Cyclopentyl-4-[3-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Morpholin-4-ylmethyl 361.45* N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • Pyridin-3-yl vs.
  • 4-Methylphenyl vs. 4-Methoxyphenyl : The methoxy group in the latter increases electron density and polarity, which may alter pharmacokinetic properties .
  • Biological Relevance: Compounds in (e.g., 46–51) exhibit TRPA1/TRPV1 antagonist activity, suggesting that the oxadiazole-pyrrolidinone scaffold is pharmacologically versatile. However, the target compound’s specific activity remains uncharacterized in the provided evidence .

Analogues with Modified Heterocyclic Cores

Example :

  • 1-(4-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethan-1-one (21): This piperidine-based analogue lacks the pyrrolidin-2-one ring but retains the pyridin-3-yl-oxadiazole moiety.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 4-methylphenyl group likely increases logP compared to polar substituents like morpholin-4-ylmethyl () or methoxy () .
  • Solubility : Pyridin-3-yl’s nitrogen atom may improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl in ) .

Biological Activity

1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class of compounds has gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is C17_{17}H18_{18}N4_{4}O. The compound features a pyrrolidine ring substituted with a 4-methylphenyl group and a pyridine-linked 1,2,4-oxadiazole moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Numerous studies have documented the anticancer properties of 1,2,4-oxadiazole derivatives. For instance, it has been shown that derivatives containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines. The compound in focus has demonstrated notable activity against:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)9.27
CaCo-2 (colon adenocarcinoma)2.76
A549 (lung cancer)6.82
MDA-MB-231 (breast cancer)15.43

These values indicate that the compound exhibits selective cytotoxicity towards certain cancer types, particularly colon and cervical cancers .

The mechanism by which 1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exerts its anticancer effects may involve multiple pathways:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Targeting Specific Kinases : Recent studies have highlighted the ability of oxadiazole derivatives to inhibit specific kinases involved in cancer progression. For example, some derivatives have shown inhibitory effects on EGFR and Src kinases .
  • Anti-inflammatory Effects : Inflammation is a known contributor to cancer progression; thus, compounds with anti-inflammatory properties can indirectly affect tumor growth. Some studies suggest that oxadiazole derivatives reduce inflammatory cytokines such as IL-6 and TNF-alpha .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary data suggest moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus with MIC values comparable to standard antibiotics .

Neuroprotective Effects

Research indicates that certain oxadiazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress markers in neuronal cells . This potential opens avenues for exploring the compound's role in neurodegenerative diseases.

Case Studies

A recent study synthesized several derivatives of oxadiazole compounds and evaluated their biological activities comprehensively:

  • Study on Anticancer Efficacy : In a series of experiments involving various human tumor cell lines (including breast and prostate cancers), several derivatives exhibited IC50_{50} values significantly lower than those reported for standard chemotherapeutics like erlotinib .
  • Evaluation of Mechanistic Pathways : Molecular docking studies were performed to understand the interaction between these compounds and their targets at the molecular level. The results indicated strong binding affinities with key proteins involved in cancer signaling pathways .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Methodological Answer :
  • Combination Index (CI) : Use Chou-Talalay method (CompuSyn software) to assess synergy with cisplatin or doxorubicin .
  • Transcriptomics : RNA-seq identifies pathways (e.g., PI3K/AKT) modulated in combination vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.